An In-Depth Technical Guide to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydroquinoline Scaffold
The quinoline and dihydroquinoline ring systems are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] These nitrogen-containing heterocyclic compounds are central to the structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[3] Functionalized quinolines have been investigated for their potential as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The dihydroquinoline core, in particular, offers a three-dimensional structure that is often sought after in modern drug design to improve properties such as solubility, metabolic stability, and target-binding affinity.
This technical guide focuses on a specific, functionalized dihydroquinoline derivative: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline . The presence of a bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions. The hydroxyl group at the 4-position introduces a potential hydrogen bonding site and a point for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other positions of the molecule.[4] This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₁₄H₁₈BrNO₃ |
| Molecular Weight | 328.20 g/mol |
| IUPAC Name | tert-butyl 7-bromo-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |
Proposed Synthesis Pathway
A plausible multi-step synthesis for 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is proposed, starting from a commercially available precursor. This pathway involves the formation of the quinolinone core, followed by N-protection and stereoselective reduction.
Caption: Proposed synthetic workflow for 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline.
Step 1: N-Boc Protection of 7-Bromo-3,4-dihydro-2H-quinolin-4-one
The synthesis commences with the protection of the nitrogen atom of the precursor, 7-bromo-3,4-dihydro-2H-quinolin-4-one. The Boc group is a common choice for protecting amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Protocol:
-
Dissolve 7-bromo-3,4-dihydro-2H-quinolin-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
Causality: The base is essential to deprotonate the nitrogen atom of the quinolinone, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride.
Step 2: Reduction of the 4-Keto Group
The subsequent step involves the reduction of the ketone at the 4-position to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically without affecting the Boc protecting group or the aromatic bromide.
Protocol:
-
Dissolve tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline.
Causality: The hydride from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon at the 4-position. The subsequent workup protonates the resulting alkoxide to yield the hydroxyl group.
Purification and Analytical Characterization
The purification and characterization of the final product are crucial to ensure its identity and purity. A typical workflow for analysis is outlined below.
Caption: Standard workflow for the purification and analytical characterization of the target compound.
Expected Spectroscopic Data
Based on the structure of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline and data from similar compounds, the following spectroscopic characteristics can be anticipated.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns for a substituted benzene ring.
-
CH-OH Proton: A signal around δ 4.5-5.5 ppm, which may appear as a multiplet.
-
CH₂ Protons (dihydroquinoline ring): Signals in the aliphatic region, typically between δ 1.5-4.0 ppm.
-
Boc Group Protons: A characteristic singlet at approximately δ 1.5 ppm, integrating to 9 protons.
-
OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Peaks in the region of δ 110-150 ppm.
-
Carbonyl Carbon (Boc group): A signal around δ 155 ppm.
-
C-OH Carbon: A peak in the range of δ 60-75 ppm.
-
Aliphatic Carbons (dihydroquinoline ring): Signals in the upfield region, typically δ 20-50 ppm.
-
tert-Butyl Carbons (Boc group): A quaternary carbon signal around δ 80 ppm and methyl carbon signals around δ 28 ppm.
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
IR (Infrared Spectroscopy):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: Absent due to Boc protection.
-
C=O Stretch (Boc group): A strong absorption around 1690-1710 cm⁻¹.
-
C-O Stretch: An absorption in the range of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals in their characteristic regions.
Potential Applications in Drug Discovery
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a valuable building block for creating libraries of more complex molecules for drug screening. Dihydroquinoline derivatives have shown promise as potential anticancer agents.[7]
Caption: Role of the title compound as a versatile scaffold in drug discovery.
-
Modification at the 7-position: The bromine atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR) in this region of the molecule.
-
Derivatization of the 4-hydroxyl group: The hydroxyl group can be esterified, etherified, or converted to other functional groups, which can influence the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.
-
Deprotection and N-functionalization: Removal of the Boc group unmasks the secondary amine, which can then be alkylated, acylated, or used in other reactions to introduce further diversity.
The resulting library of compounds can be screened against various biological targets to identify novel lead compounds for the development of new therapeutics. The inherent three-dimensionality of the dihydroquinoline core is a desirable feature for targeting protein-protein interactions and other complex biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) of this or structurally related compounds.
References
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PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
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ACS Publications. Organic Letters Ahead of Print. [Link]
- Google Patents.
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PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. [Link]
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ResearchGate. Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from.... [Link]
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Journal of Natural Products. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
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ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
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Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
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PubMed. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
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Frontiers in Chemistry. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
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